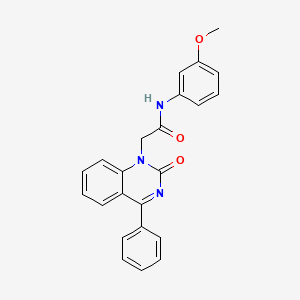

N-(3-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Description

N-(3-Methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a quinazolinone-derived compound featuring a 4-phenyl-substituted quinazolin-2-one core linked via an acetamide group to a 3-methoxyphenyl moiety. The quinazolinone scaffold is pharmacologically significant due to its presence in bioactive molecules with antitumor, anticonvulsant, and anti-inflammatory properties .

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c1-29-18-11-7-10-17(14-18)24-21(27)15-26-20-13-6-5-12-19(20)22(25-23(26)28)16-8-3-2-4-9-16/h2-14H,15H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVQNLHHDNZDBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Substitution Reactions: The introduction of the 3-methoxyphenyl group and the acetamide moiety can be achieved through nucleophilic substitution reactions. For instance, the reaction of 2-aminobenzamide with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine can yield the desired product.

Oxidation and Reduction Steps: Depending on the specific synthetic route, oxidation or reduction steps may be required to achieve the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction of the quinazolinone core can yield dihydroquinazoline derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Triethylamine, sodium hydroxide.

Acids: Hydrochloric acid, sulfuric acid.

Major Products:

Phenolic Derivatives: Formed through oxidation of the methoxy group.

Dihydroquinazoline Derivatives: Formed through reduction of the quinazolinone core.

Substituted Acetamides: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of quinazoline derivatives, including N-(3-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide, as antiviral agents. Research indicates that modifications to the quinazoline structure can enhance activity against HIV. For instance, structural optimization has led to compounds that effectively modulate HIV capsid functions, demonstrating potent antiviral properties .

Antimicrobial Properties

The compound exhibits moderate antibacterial activity against various bacterial strains. A study involving cyclocondensation reactions produced new heterocycles that were tested for their antibacterial efficacy. Compounds derived from similar structures demonstrated effectiveness against a range of pathogens, suggesting that this compound may also possess antimicrobial properties .

Corrosion Inhibition

In addition to its biological applications, this compound has been studied for its ability to inhibit corrosion in mild steel within acidic environments. Experimental studies showed that derivatives of quinazoline can act as effective corrosion inhibitors, offering potential applications in materials science and engineering .

Synthetic Pathways

The synthesis of this compound typically involves multi-step processes including acylation and cyclization reactions. The methodologies employed often aim to enhance yield and purity while minimizing by-products. For instance, a recent study detailed a green synthetic procedure that streamlined the production of related quinazoline derivatives .

| Compound Name | Antiviral Activity | Antibacterial Activity | Corrosion Inhibition |

|---|---|---|---|

| N-(3-methoxyphenyl)-2-(2-oxo-4-phenyl...acetamide | Moderate | Moderate | Effective |

| 4-Fluoroquinazoline derivative | High | Low | Moderate |

| 7-Oxoquinoline derivative | Low | High | Not effective |

Note: The activities are based on comparative studies and may vary with structural modifications.

Case Study: Antiviral Efficacy

A recent investigation into the antiviral properties of quinazoline derivatives revealed that specific substitutions on the phenyl ring enhance interaction with viral proteins, leading to improved inhibition of HIV replication . This study utilized various analogs to determine structure-activity relationships (SAR), establishing a framework for future drug design.

Case Study: Corrosion Inhibition

In an experimental setup assessing corrosion inhibitors for mild steel, N-(3-methoxyphenyl)-2-(2-oxo-4-phenyl...acetamide showed promising results in reducing corrosion rates in acidic media compared to traditional inhibitors . The study emphasized the importance of molecular structure in determining efficacy and suggested pathways for further research into industrial applications.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation. The exact molecular mechanisms are still under investigation, but it is believed to exert its effects through binding to specific active sites on target proteins.

Comparison with Similar Compounds

Key Observations:

- Electron-Donating vs. In contrast, the trifluoromethyl group in ’s compound withdraws electrons, likely reducing solubility but improving metabolic stability .

- Hydrogen-Bonding Capacity: The hydroxyphenyl group in ’s compound enables strong hydrogen-bond interactions, which may improve crystallinity and target binding .

- Hybrid Scaffolds: AJ5d () combines quinazolinone with a thiazolidinone ring, introducing a sulfur atom that could alter redox properties or metal coordination .

Biological Activity

N-(3-Methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 318.36 g/mol. The compound features a quinazolinone core structure, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The quinazolinone moiety can inhibit specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways critical for cell survival and proliferation.

The presence of the methoxy group enhances lipophilicity, potentially improving bioavailability and interaction with lipid membranes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to quinazolinones. For instance, derivatives with similar structures have been shown to exhibit significant cytotoxic effects against various cancer cell lines. In one study, compounds demonstrated IC50 values in the low micromolar range against chronic myeloid leukemia cells, indicating strong antiproliferative activity .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | Hap-1 (CML) | 5.0 |

| Compound B | MCF7 (Breast) | 7.5 |

| This compound | Various | TBD |

Antimicrobial Activity

Quinazolinone derivatives have also been evaluated for their antimicrobial properties. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria. Preliminary screening has indicated moderate antibacterial activity, particularly against resistant strains such as MRSA .

Study 1: Antiproliferative Effects

In a study focusing on the synthesis and biological evaluation of quinazolinone derivatives, this compound was tested alongside other analogues. The results showed that this compound exhibited notable antiproliferative effects across multiple cancer cell lines, corroborating its potential as an anticancer agent .

Study 2: Enzyme Inhibition

Another research effort investigated the enzyme inhibition profile of various quinazolinone compounds. The study found that this compound effectively inhibited key enzymes involved in tumor growth and metastasis, suggesting a mechanism through which it may exert its anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.